molecular formula C9H9N3S2 B14625098 4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-17-5

4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine

Cat. No.: B14625098
CAS No.: 55564-17-5
M. Wt: 223.3 g/mol
InChI Key: XZPVAAOVEJZDNV-UHFFFAOYSA-N
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Description

4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 2-aminothiazole with 2,4-dinitrochlorobenzene under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound .

Scientific Research Applications

4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for biological studies.

    Medicine: Its potential therapeutic applications include the development of new drugs for treating infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. The thiazole moiety plays a crucial role in binding to the active sites of these targets, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An anticancer drug with a thiazole scaffold.

Uniqueness

4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a versatile and valuable compound .

Properties

CAS No.

55564-17-5

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C9H9N3S2/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-5H,10-11H2

InChI Key

XZPVAAOVEJZDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=NC=CS2)N)N

Origin of Product

United States

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